molecular formula C8H7N3 B1592860 Cinnolin-6-amine CAS No. 7637-27-6

Cinnolin-6-amine

Cat. No. B1592860
CAS RN: 7637-27-6
M. Wt: 145.16 g/mol
InChI Key: DYUQXKXLJOIFPP-UHFFFAOYSA-N
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Description

Cinnolin-6-amine is a heterocyclic compound that contains a six-membered ring with two nitrogen atoms. It has been found to have various applications in scientific research, particularly in the field of medicinal chemistry. In

Mechanism Of Action

The mechanism of action of cinnolin-6-amine is not fully understood. However, studies have suggested that cinnolin-6-amine derivatives may act by inhibiting various enzymes, such as topoisomerase II, which is involved in DNA replication, and cyclooxygenase-2, which is involved in the production of pro-inflammatory cytokines. Moreover, cinnolin-6-amine derivatives may induce apoptosis, a programmed cell death process, in cancer cells.

Biochemical And Physiological Effects

Cinnolin-6-amine derivatives have been found to have various biochemical and physiological effects. Studies have shown that cinnolin-6-amine derivatives can induce cell cycle arrest and apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the expression of matrix metalloproteinases, which are involved in the degradation of extracellular matrix. Moreover, cinnolin-6-amine derivatives have been found to have low toxicity in normal cells, which makes them promising candidates for further development as anticancer agents.

Advantages And Limitations For Lab Experiments

Cinnolin-6-amine has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and yields high purity cinnolin-6-amine. Moreover, cinnolin-6-amine derivatives have been found to have various activities, which makes them versatile compounds for scientific research. However, one limitation is that cinnolin-6-amine derivatives have low solubility in water, which may limit their use in certain experiments. Additionally, further studies are needed to fully understand the mechanism of action of cinnolin-6-amine derivatives.

Future Directions

There are several future directions for cinnolin-6-amine research. One direction is to develop more potent cinnolin-6-amine derivatives with higher activity against cancer cells and bacteria. Moreover, further studies are needed to fully understand the mechanism of action of cinnolin-6-amine derivatives. Additionally, cinnolin-6-amine derivatives may have potential applications in other fields, such as materials science and catalysis. Therefore, future research should explore the potential of cinnolin-6-amine derivatives in these fields.

Scientific Research Applications

Cinnolin-6-amine has been widely used in scientific research, particularly in the field of medicinal chemistry. It has been found to have potential antitumor, antimicrobial, and anti-inflammatory activities. Studies have shown that cinnolin-6-amine derivatives can inhibit the growth of various cancer cells, including breast cancer, lung cancer, and leukemia cells. Moreover, cinnolin-6-amine derivatives have been found to have antibacterial activity against both Gram-positive and Gram-negative bacteria. Additionally, cinnolin-6-amine derivatives have been found to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

cinnolin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3/c9-7-1-2-8-6(5-7)3-4-10-11-8/h1-5H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYUQXKXLJOIFPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=N2)C=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60633792
Record name Cinnolin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60633792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cinnolin-6-amine

CAS RN

7637-27-6
Record name Cinnolin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60633792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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